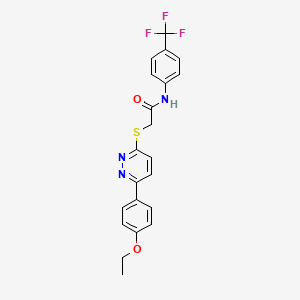![molecular formula C22H18ClN3O2S2 B2565840 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 941950-85-2](/img/structure/B2565840.png)
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
A study by Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides, closely related to the compound , are valuable starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions yield heterocycles like 2-iminothiazoles, thioparabanic acids, and 5,5-diaryl-thiohydantoins with excellent atom economy. The researchers highlighted the efficient synthesis of these compounds, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.
Antimicrobial Activity
Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial properties of rhodanine-3-acetic acid derivatives, akin to the compound . Their research revealed that these derivatives exhibit significant activity against mycobacteria, including Mycobacterium tuberculosis. The study identified structure-activity relationships that contribute to their antimicrobial efficacy, providing insights into the potential therapeutic applications of these compounds Krátký, Vinšová, & Stolaříková, 2017.
Crystal Structure and Computational Studies
Research by Khelloul et al. (2016) focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, which shares structural similarities with the compound of interest. The study provided valuable insights into the molecular geometry, intra- and intermolecular contacts, and the theoretical foundation for understanding the physicochemical properties of such compounds Khelloul et al., 2016.
Antioxidant Properties
Lelyukh et al. (2021) synthesized novel derivatives containing the 1,3,4-thia/oxadiazole moieties and evaluated their antioxidant properties. This research underscores the potential of thiazolidine-based compounds in combating oxidative stress, an underlying mechanism in various chronic diseases. The study found some derivatives to exhibit significant radical scavenging abilities, comparable to ascorbic acid, highlighting their potential as antioxidant agents Lelyukh et al., 2021.
Propiedades
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c23-16-7-5-14(6-8-16)11-19-21(28)26(22(29)30-19)13-20(27)24-10-9-15-12-25-18-4-2-1-3-17(15)18/h1-8,11-12,25H,9-10,13H2,(H,24,27)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNAOOIRAGJZLO-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

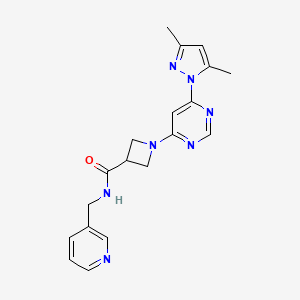
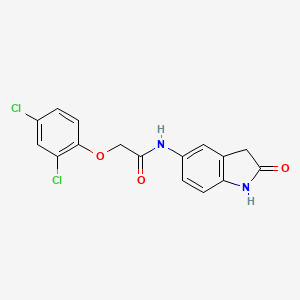
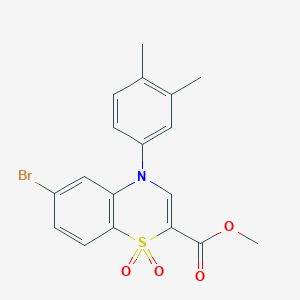
![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

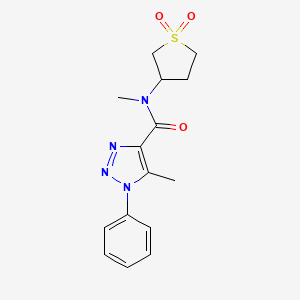
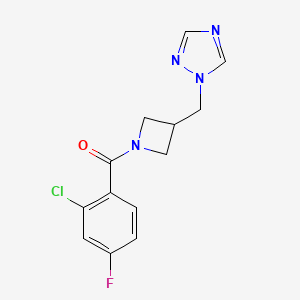
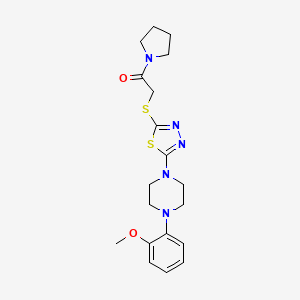
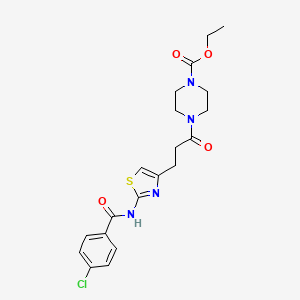
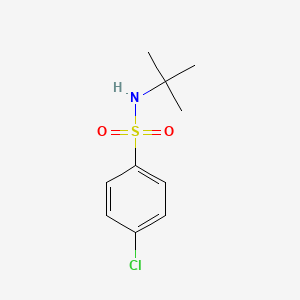
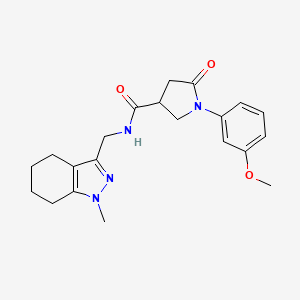
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2565779.png)
